![molecular formula C17H16N2O2 B5512062 3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole CAS No. 5305-63-5](/img/structure/B5512062.png)

3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

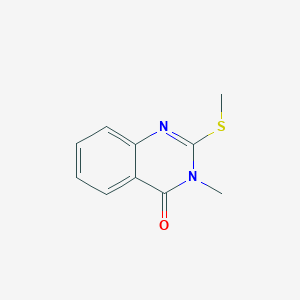

The synthesis of 3,5-diaryl-1H-pyrazoles typically involves the condensation of 1,3-diketones with hydrazine in ethanol. This process results in a variety of 3,5-diaryl-1H-pyrazoles characterized by different substituents on the aryl groups, which influence their properties and applications (Zheng, Wang, & Fan, 2009).

Molecular Structure Analysis

The molecular structure of these compounds can be quite complex due to the presence of different tautomers and the formation of molecular dimers through intermolecular hydrogen bonds. For instance, compound 1 exists as a pair of tautomers (1a and 1b) forming a dimer with a specific R22(6) motif through N–H···N hydrogen bonds (Zheng, Wang, & Fan, 2010).

Chemical Reactions and Properties

These compounds can undergo various chemical reactions depending on their functional groups and the conditions applied. For instance, acetylation reactions in different solvents can lead to the formation of acetylated products, predominantly involving nitrogen atoms in the ring. The reaction conditions, such as the amount of acetic anhydride and the presence of catalytic bases like DMAP, significantly influence the product distribution and the formation of monoacetylated and diacetylated products (Kusakiewicz-Dawid et al., 2007).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystalline structure, can be influenced by their molecular structure and intermolecular interactions. For example, solvent-free synthesis methods can lead to the formation of 1 N-acetyl pyrazoles with specific spectral characteristics, which are influenced by substituents on the phenyl group, indicating the role of molecular structure in determining physical properties (Thirunarayanan & Sekar, 2016).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

The synthesis and characterization of pyrazole derivatives, including those similar to 3,5-dimethyl-1-[(1-naphthyloxy)acetyl]-1H-pyrazole, have been extensively studied due to their unique structural and physicochemical properties. For instance, new 3,5-diaryl-1H-pyrazoles were synthesized and characterized, revealing insights into their crystal structures and intermolecular hydrogen bonding, which join the molecules into dimers. These findings underscore the importance of such compounds in the development of materials and pharmaceuticals with specific molecular interactions (Wang, Zheng, & Fan, 2009).

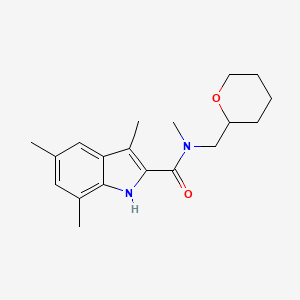

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been investigated, with some compounds showing significant activity against a variety of pathogens. This suggests potential applications in developing new antimicrobial agents. For example, certain 3,5-dinaphthyl substituted 2-pyrazolines exhibited effective antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus, indicating their promise in medicinal chemistry (Azarifar & Shaebanzadeh, 2002).

Fluorescent Chemosensors

Pyrazole derivatives have also found applications as fluorescent chemosensors, with specific compounds showing high selectivity and sensitivity towards certain metal ions. This demonstrates their utility in environmental monitoring and biochemical assays. For instance, a study on 4-[(2-Hydroxy-naphthalen-1-ylmethylene)-amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-one (HDDP) highlighted its effectiveness as an off–on type fluorescent chemosensor for Al3+ ions, showcasing the compound's potential in detecting and quantifying metal ions in various settings (Asiri et al., 2018).

Pharmacological Evaluation

The pharmacological potential of pyrazole derivatives has been a subject of research, with studies focusing on their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. These compounds exhibit a range of biological activities, making them valuable in the development of new therapeutic agents. For example, computational and pharmacological evaluations of heterocyclic pyrazole novel derivatives demonstrated their potential in toxicity assessment, tumor inhibition, and as antioxidant, analgesic, and anti-inflammatory agents (Faheem, 2018).

Propriétés

IUPAC Name |

1-(3,5-dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2/c1-12-10-13(2)19(18-12)17(20)11-21-16-9-5-7-14-6-3-4-8-15(14)16/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWBOKOGNDYDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)COC2=CC=CC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40349889 |

Source

|

| Record name | ST000172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3,5-Dimethylpyrazol-1-yl)-2-naphthalen-1-yloxyethanone | |

CAS RN |

5305-63-5 |

Source

|

| Record name | ST000172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40349889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(1,3-benzodioxol-5-yloxy)acetyl]-1,4-oxazepan-6-ol](/img/structure/B5511980.png)

![4-[(pyridin-3-ylamino)sulfonyl]benzoic acid](/img/structure/B5512015.png)

![1-(3-chlorophenyl)-5-methyl-4-[(6-oxo-1,6-dihydro-3-pyridinyl)carbonyl]-2-piperazinone](/img/structure/B5512019.png)

![4-[(4-methyl-1H-pyrazol-1-yl)methyl]-1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]piperidine](/img/structure/B5512025.png)

![2-[({1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5512050.png)

![1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B5512058.png)

![8-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-2-ethyl-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5512066.png)

![N-{3-methoxy-4-[(4-methylbenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5512070.png)

![1-(2-chloro-6-fluorobenzyl)-4-[(4-nitrophenyl)sulfonyl]piperazine](/img/structure/B5512079.png)